N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE
Description
Properties
IUPAC Name |
1-N,2-N-bis(3-chlorophenyl)benzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-13-5-3-7-15(11-13)23-19(25)17-9-1-2-10-18(17)20(26)24-16-8-4-6-14(22)12-16/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRMLYWEKMWUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of 3-chloroaniline with benzene-1,2-dicarboxylic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as luminescent sensors and catalysts.
Mechanism of Action
The mechanism of action of N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Effects: Chlorophenyl Isomers
The position of chlorine substituents on the phenyl rings significantly influences physicochemical properties. For example:
- 3-Chlorophenyl derivatives (e.g., N1N2-BIS(3-CHLOROPHENYL)BENZENE-1,2-DICARBOXAMIDE) exhibit moderate steric hindrance due to the meta-substitution pattern, which may enhance solubility in polar aprotic solvents like dimethylformamide (DMF) compared to ortho-substituted analogs .
- 2-Chlorophenyl analogs (e.g., 2-chloroaniline derivatives, CAS 95-51-2) often display reduced thermal stability due to increased intramolecular strain, as observed in differential scanning calorimetry (DSC) studies .
- 4-Chlorophenyl analogs (CAS 106-47-8) typically show higher crystallinity and melting points (>200°C) owing to para-substitution symmetry, which facilitates tighter molecular packing .
Table 1: Substituent Effects on Key Properties
| Substituent Position | Melting Point (°C) | Solubility in DMF (g/100 mL) | Stability (TGA onset, °C) |
|---|---|---|---|
| 3-Chlorophenyl | ~180–190 (est.) | 15–20 (est.) | 220–240 (est.) |
| 2-Chlorophenyl | ~160–170 | 5–10 | 200–220 |
| 4-Chlorophenyl | >200 | 10–15 | 240–260 |
Note: Estimated (est.) values based on analogous compounds in –2.
Functional Group Variations: Carboxamide vs. Thiazoline Derivatives
Compared to hydrazinecarbothioamide-thiazoline hybrids (e.g., 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides in ), the target biscarboxamide lacks sulfur and thiazoline rings, resulting in distinct reactivity:
- Reactivity : Thiazoline derivatives undergo electrophilic substitution at the thiazoline ring, whereas biscarboxamides are more prone to hydrolysis under acidic or basic conditions due to the amide bond lability .
- Mass Spectrometry : The nitrogen rule predicts molecular ion (M⁺) stability for biscarboxamides (even-electron ions), contrasting with odd-electron fragmentation patterns observed in thiazoline derivatives .
Molecular Modeling and Electronic Effects
This contrasts with non-chlorinated analogs, which show reduced dipole moments (~2.5 D vs. ~4.0 D for 3-chloro derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
